格拉泽布韦钠

描述

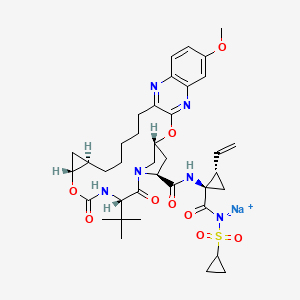

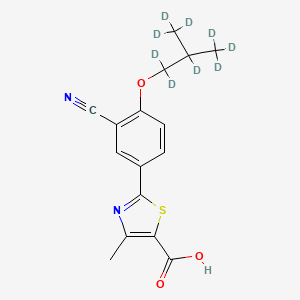

Grazoprevir is an antiviral and NS3/4A protease inhibitor used to treat hepatitis C infections . It is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV) .

Synthesis Analysis

The development of Grazoprevir was successful due to key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis

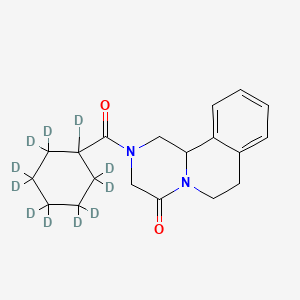

The chemical formula of Grazoprevir sodium is C38H49N6NaO9S . Its exact mass is 788.32 and its molecular weight is 788.890 .Chemical Reactions Analysis

The medicinal chemistry route for Grazoprevir generally follows the synthetic sequence used for previous compounds . The synthesis starts from 4-methoxy-phenylenediamine hydrochloride .Physical And Chemical Properties Analysis

Grazoprevir sodium has a molecular weight of 788.89 . It is used in pharmaceutical applications .科学研究应用

1. 在丙型肝炎和 HIV 合并感染中的疗效

格拉泽布韦与艾尔巴韦韦联合使用,对丙型肝炎病毒 (HCV) 和 HIV 合并感染的患者表现出疗效。它显示出很高的持续病毒学应答率,表明其在这一人群中的有效性和耐受性 (Rockstroh 等人,2015)。

2. HCV NS5A 多态性对疗效的影响

格拉泽布韦的疗效可能受基线 HCV 遗传变异的影响,特别是那些编码 NS5A 中氨基酸多态性的变异。这强调了治疗前耐药性分析对于优化治疗选择的重要性 (小松等人,2017)。

3. 慢性 HCV 1 型感染的治疗

在慢性 HCV 1 型感染中,格拉泽布韦与艾尔巴韦韦和利巴韦林联合使用提供了一个有希望的治疗选择,特别是对于先前治疗失败的患者。这种组合在实现持续病毒学应答方面显示出很高的成功率 (Forns 等人,2015)。

4. 在 COVID-19 治疗中的潜在作用

一项计算研究表明,格拉泽布韦可能通过靶向多条途径来抑制 COVID-19 中的病毒进入和复制。这表明格拉泽布韦在 COVID-19 治疗中具有潜在作用,值得进一步的临床研究 (Behera 等人,2021)。

5. HIV/丙型肝炎合并感染男性中的高治愈率

格拉泽布韦-艾尔巴韦韦,无论是否联合利巴韦林,在与男性发生性关系的 HIV/丙型肝炎合并感染男性中均可实现高治愈率。这种治疗方法以基线耐药性相关替换为指导,有效且具有良好的安全性 (Braun 等人,2018)。

6. 在慢性 HCV 难治患者中的应用

格拉泽布韦/艾尔巴韦韦在真实世界中显示出疗效,尤其是在先前难治的患者中,包括患有慢性肾病、HIV 合并感染和肝硬化的患者 (Zarębska-Michaluk 等人,2019)。

7. 与聚乙二醇干扰素和利巴韦林联合使用

格拉泽布韦与聚乙二醇干扰素和利巴韦林联合使用,可有效治疗 HCV 1 型感染的治疗未应答患者。这种组合显示出对 HCV RNA 的快速和持续抑制 (Lagging 等人,2016)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZBIVJZNPHGU-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N6NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grazoprevir sodium | |

CAS RN |

1425038-27-2 | |

| Record name | Grazoprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)